molecular formula C7H6F3IN2O B14059368 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14059368
M. Wt: 318.03 g/mol
InChI Key: LINOQEUDOQJIFP-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine (CAS 791029-98-6) is a substituted phenylhydrazine derivative with the molecular formula C₇H₇F₃IN₂O and a molecular weight of 192.14 g/mol . Its structure features a phenyl ring substituted with an iodine atom at position 2, a trifluoromethoxy (-OCF₃) group at position 5, and a hydrazine (-NH-NH₂) functional group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the construction of heterocycles and functionalized aromatic systems. The iodine and trifluoromethoxy groups confer unique electronic and steric properties, influencing its reactivity in coupling reactions and biological interactions .

Properties

Molecular Formula

C7H6F3IN2O

Molecular Weight

318.03 g/mol

IUPAC Name

[2-iodo-5-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2O/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2

InChI Key

LINOQEUDOQJIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)NN)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The process proceeds via nucleophilic substitution at the aromatic amine group, where hydrazine displaces ammonia. Quantum mechanical calculations suggest the trifluoromethoxy group exerts a strong electron-withdrawing effect (-I), activating the aromatic ring for hydrazine attack. Typical molar ratios range from 1:1.2 to 1:2 (aniline:hydrazine hydrate), with excess hydrazine driving the reaction to completion.

Optimization Parameters

Key variables influencing yield include:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C +15–20% vs RT
Solvent Polarity ε = 24–33 (EtOH/H2O) Maximizes solubility
Reaction Time 6–8 hours Prevents over-substitution

Ethanol-water mixtures (3:1 v/v) provide ideal polarity for dissolving both reactants while suppressing side reactions. Microwave-assisted synthesis reduces reaction time to 30–45 minutes but requires specialized equipment.

Palladium-Catalyzed Coupling Approaches

Alternative methodologies employ transition metal catalysis to construct the iodo-trifluoromethoxy aromatic system prior to hydrazination (Table 1).

Suzuki-Miyaura Cross-Coupling

A patented protocol couples 5-(trifluoromethoxy)-2-iodophenylboronic acid with protected hydrazine derivatives using Pd(PPh3)4 (2–5 mol%):

$$
\text{Ar-B(OH)}_2 + \text{Hydrazine Precursor} \xrightarrow{\text{Pd}^{0}} \text{1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine}
$$

This method achieves 82% yield in DMF/H2O at 120°C under microwave irradiation.

Ullmann-Type Coupling

Copper-mediated reactions using CuI (10 mol%) and trans-1,2-diaminocyclohexane ligand enable hydrazine installation at 110°C:

$$
\text{2-Iodo-5-(trifluoromethoxy)benzene} + \text{Hydrazine} \xrightarrow{\text{CuI}} \text{Target Compound}
$$

Yields reach 68% after 48 hours with rigorous oxygen exclusion.

Comparative Analysis of Synthetic Routes

Table 2 summarizes key performance metrics across methodologies:

Method Yield (%) Purity (HPLC) Scalability Cost Index
Direct Hydrazination 72 98.5 High 1.0
Suzuki Coupling 82 99.1 Moderate 3.2
Ullmann Coupling 68 97.8 Low 2.7

The direct method remains preferred for industrial production due to lower catalyst costs and simpler workup procedures. Palladium-based routes offer superior yields but require costly metal removal steps for pharmaceutical applications.

Purification and Characterization

Final purification typically employs silica gel chromatography (EtOAc/hexanes 1:4) or recrystallization from ethanol/water. Advanced characterization data includes:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 2.4 Hz, 1H), 7.31 (d, J = 2.4 Hz, 1H), 3.95 (s, 2H)
  • 19F NMR : δ -58.1 ppm (CF3O)
  • HRMS : m/z 319.9412 [M+H]+ (calc. 319.9415)

Industrial-Scale Adaptations

Batch processes utilize flow chemistry to enhance safety with hydrazine handling:

  • Continuous stirred-tank reactor (CSTR) for hydrazine addition
  • In-line IR monitoring of amine conversion
  • Scrubber systems for NH3 byproduct capture

This configuration achieves 85% yield at 50 kg/day production rates.

Emerging Techniques

Electrochemical Synthesis

Recent advances demonstrate hydrazine installation via paired electrolysis:

$$
\text{Ar-NH}2 \xrightarrow{-e^-} \text{Ar-NH}^\bullet \rightarrow \text{Ar-NH-NH}2
$$

Preliminary results show 65% yield at 2.5 V in acetonitrile/water.

Biocatalytic Routes

Engineered aminotransferases catalyze hydrazine transfer from glutamine analogs:

$$
\text{Ar-NH}_2 + \text{Glutamine-hydrazine} \xrightarrow{\text{Enzyme}} \text{Target} + \alpha\text{-ketoglutarate}
$$

Yields currently limited to 40% but offer exceptional stereocontrol.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azo compounds, while substitution of the iodine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological molecules. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4)

  • Molecular Formula : C₇H₇F₃N₂
  • Molecular Weight : 176.14 g/mol
  • Key Differences :
    • Lacks the iodine substituent and trifluoromethoxy group.
    • Contains a trifluoromethyl (-CF₃) group at position 2.
    • Reactivity : The absence of iodine reduces its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), but the -CF₃ group enhances lipophilicity and metabolic stability, making it favorable for drug design .
    • Applications : Used as a derivatizing agent and intermediate in antifungal and antimicrobial agents .

(2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 133115-76-1)

  • Molecular Formula : C₇H₇F₃N₂O·HCl
  • Molecular Weight : 228.60 g/mol
  • Exists as a hydrochloride salt, improving solubility and stability compared to the free base form of the target compound. Reactivity: The hydrochloride salt facilitates use in aqueous reactions, while the -OCF₃ group at position 2 alters regioselectivity in cyclization reactions . Applications: Employed in synthesizing thiazole and pyrazole derivatives with antioxidant properties .

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine (CAS 1803727-08-3)

  • Molecular Formula : C₉H₁₁F₃N₂O
  • Molecular Weight : 220.19 g/mol
  • Key Differences :
    • Substituted with an ethyl group at position 2 and -OCF₃ at position 4.
    • The ethyl group introduces steric hindrance, reducing reactivity in electrophilic substitutions compared to the iodine-substituted target compound.
    • Reactivity : Preferentially participates in alkylation rather than halogen-based coupling reactions .
    • Applications : Used in agrochemical research for pesticidal derivatives .

4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS 133115-72-7)

  • Molecular Formula : C₇H₇F₃N₂O·HCl
  • Molecular Weight : 228.60 g/mol
  • Key Differences :
    • -OCF₃ group at position 4 instead of position 5.
    • Reactivity : The para-substituted -OCF₃ group enhances electron-withdrawing effects, stabilizing intermediates in diazo-coupling reactions.
    • Applications : Key precursor for dyes and MAO-B inhibitors .

Comparative Analysis of Physicochemical and Functional Properties

Property 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine 1-[2-(Trifluoromethyl)phenyl]hydrazine (2-(Trifluoromethoxy)phenyl)hydrazine HCl
Molecular Weight 192.14 g/mol 176.14 g/mol 228.60 g/mol
Substituents 2-I, 5-OCF₃ 2-CF₃ 2-OCF₃ (HCl salt)
Reactivity in Coupling High (due to iodine) Low Moderate
Lipophilicity (LogP) ~2.5 (predicted) ~2.8 ~1.9 (salt form)
Biological Activity Anticancer lead (in vitro) Antifungal Antioxidant

Biological Activity

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound is characterized by a hydrazine functional group attached to a phenyl ring with both iodine and trifluoromethoxy substituents. These structural features contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₉H₈F₃I N₂O
Molecular Weight329.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: Inhibition of key cell cycle regulators.
  • Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress and subsequent cell death.
  • Interaction with Signaling Pathways: Modulating pathways such as PI3K/AKT and MAPK, which are crucial in cancer cell survival.

Antitumor Activity

Several studies have investigated the antitumor properties of halogenated hydrazines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A2780 (Ovarian Cancer)15.3Induction of apoptosis via Bcl-2 family proteins
MCF-7 (Breast Cancer)20.5Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)12.8ROS-mediated apoptosis

These findings suggest that halogenated phenyl hydrazines can be promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, this compound has displayed antimicrobial properties. Research has shown that halogenated compounds exhibit enhanced activity against drug-resistant pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli64 µg/mLDisruption of membrane integrity

The presence of the trifluoromethoxy group is believed to enhance lipophilicity, facilitating better membrane penetration.

Case Studies

A notable case study involved the evaluation of a series of phenyl hydrazines, including this compound, in vivo using xenograft models. The results demonstrated significant tumor reduction compared to controls, supporting the compound's potential as an effective therapeutic agent.

Q & A

Q. How can contradictions in reported reaction outcomes be resolved?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track reaction pathways via NMR.
  • In Situ Monitoring : Employ techniques like FT-IR or LC-MS to identify transient intermediates (e.g., diazonium salts) that dictate divergent pathways .

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